molecular formula C6H9NO B1353797 1-(2-Hydroxyethyl)pyrrole CAS No. 6719-02-4

1-(2-Hydroxyethyl)pyrrole

Cat. No.: B1353797
CAS No.: 6719-02-4
M. Wt: 111.14 g/mol
InChI Key: ZIOLCZCJJJNOEJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)pyrrole is an organic compound with the molecular formula C6H9NO. It is a derivative of pyrrole, characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the pyrrole ring. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Biochemical Analysis

Biochemical Properties

1-(2-Hydroxyethyl)pyrrole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 . The interactions between this compound and these biomolecules are often characterized by hydrogen bonding and hydrophobic interactions, which can affect the compound’s binding affinity and specificity.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound can bind to the active sites of enzymes, either enhancing or inhibiting their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can impact its biological activity, as it may interact with different biomolecules in distinct cellular environments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals and post-translational modifications play a crucial role in directing this compound to its appropriate subcellular locations, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

    Reactants: Pyrrole and ethylene oxide

    Catalyst: A base such as sodium hydroxide or potassium hydroxide

    Solvent: Anhydrous conditions are preferred to avoid side reactions

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments helps in scaling up the process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Produces 2-hydroxyethylpyrrole-2-carboxylic acid or 2-hydroxyethylpyrrole-2-aldehyde.

    Reduction: Yields 2-ethylpyrrole or other saturated derivatives.

    Substitution: Results in various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its role in biological systems and potential as a bioactive compound.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other materials due to its reactive functional groups.

Mechanism of Action

1-(2-Hydroxyethyl)pyrrole can be compared with other hydroxyethyl-substituted heterocycles:

    1-(2-Hydroxyethyl)imidazole: Similar in structure but with an imidazole ring, offering different reactivity and applications.

    1-(2-Hydroxyethyl)pyrazole: Another analog with a pyrazole ring, used in different chemical and biological contexts.

Uniqueness: this compound is unique due to its specific reactivity profile and the presence of the pyrrole ring, which imparts distinct electronic properties compared to other heterocycles.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)imidazole
  • 1-(2-Hydroxyethyl)pyrazole
  • 1-(2-Hydroxyethyl)thiazole

Properties

IUPAC Name

2-pyrrol-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-5-7-3-1-2-4-7/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOLCZCJJJNOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450313
Record name 1-(2-Hydroxyethyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6719-02-4
Record name 1-(2-Hydroxyethyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxyethyl)pyrrole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural arrangement of 1-(2-Hydroxyethyl)pyrrole-2,5-dione in its solid state?

A1: In the solid state, this compound-2,5-dione exhibits a unique arrangement. The asymmetric unit comprises two distinct molecules (labeled A and B) related by a non-crystallographic twofold pseudo-axis []. These molecules are connected through O—H⋯O hydrogen bonds between their hydroxy groups, resulting in the formation of C(2) chains that extend along the a-axis direction [].

Q2: How does this compound-2,5-dione form hydrogen bonds in its crystal structure?

A2: this compound-2,5-dione forms hydrogen bonds in its crystal structure through its hydroxy groups. Molecules A and B are linked through O—H⋯O hydrogen bonds between their hydroxy groups []. Additionally, there are C—H⋯O interactions between molecules, which can be classified as weak hydrogen bonds []. This intricate network of hydrogen bonds contributes to the stability of the crystal structure.

Q3: Are there efficient synthetic routes for this compound derivatives?

A3: Yes, research highlights an elegant synthesis of both 1-(2-Vinyloxyethyl)- and this compound-3-carbaldehydes [, ]. While specific details about the synthetic procedure are not provided in the abstracts, the mention of "elegant synthesis" suggests an efficient and potentially scalable method for obtaining these compounds.

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